Potassium (5-chlorothiophen-2-yl)trifluoroborate
Overview
Description
Potassium (5-chlorothiophen-2-yl)trifluoroborate is a chemical compound with the molecular formula C₄H₂BClF₃KS It is a potassium salt of (5-chlorothiophen-2-yl)trifluoroborate, which is a derivative of thiophene with a chlorine atom at the 5-position and a trifluoroborate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (5-chlorothiophen-2-yl)trifluoroborate typically involves the reaction of 5-chlorothiophene with trifluoroboronic acid under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control of reaction parameters to ensure high yield and purity. The compound is often synthesized in specialized chemical reactors with precise temperature and pressure control to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Potassium (5-chlorothiophen-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chloro and trifluoroborate positions are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Potassium (5-chlorothiophen-2-yl)trifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: It may be used in the development of pharmaceuticals and as a tool in medicinal chemistry.
Industry: The compound is utilized in the chemical industry for the synthesis of various organic compounds.
Mechanism of Action
The mechanism by which Potassium (5-chlorothiophen-2-yl)trifluoroborate exerts its effects involves its participation in cross-coupling reactions. The trifluoroborate group acts as a leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of the trifluoroborate group and the subsequent formation of the desired products.
Comparison with Similar Compounds
Potassium (5-chlorothiophen-2-yl)trifluoroborate is compared with other similar compounds, such as Potassium (3-chlorothiophen-2-yl)trifluoroborate and Potassium (4-chlorothiophen-2-yl)trifluoroborate These compounds differ in the position of the chlorine atom on the thiophene ring, which affects their reactivity and applications
List of Similar Compounds
Potassium (3-chlorothiophen-2-yl)trifluoroborate
Potassium (4-chlorothiophen-2-yl)trifluoroborate
Potassium (2-chlorothiophen-3-yl)trifluoroborate
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
potassium;(5-chlorothiophen-2-yl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BClF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFRQOVNXITSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(S1)Cl)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BClF3KS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746452 | |
Record name | Potassium (5-chlorothiophen-2-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190883-05-6 | |
Record name | Potassium (5-chlorothiophen-2-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 2-chlorothiophene-5-trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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